molecular formula C19H12F4N6O B7057153 N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide

N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide

Cat. No.: B7057153
M. Wt: 416.3 g/mol
InChI Key: FQUILCACLKZVKX-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide is a complex organic compound featuring a combination of fluorine, triazole, phenyl, pyrazole, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: Starting with a suitable phenyl derivative, the triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Pyrazole Ring Formation: The pyrazole ring is synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions are meticulously controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom and other substituents on the aromatic rings can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups replacing the fluorine or other substituents.

Scientific Research Applications

N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.

    Medicine: Investigated for its potential therapeutic effects, particularly as an antifungal, antibacterial, and anticancer agent. Its unique structure allows it to interact with multiple biological pathways, offering potential for multi-target drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole-based antifungal agent, but with a different substitution pattern.

    Voriconazole: A triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.

    Trifluoromethylpyrazole Derivatives: Compounds with similar pyrazole and trifluoromethyl groups but different substituents on the aromatic rings.

Uniqueness

N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N6O/c20-15-8-12(6-7-16(15)28-11-24-10-26-28)27-18(30)14-9-25-29(17(14)19(21,22)23)13-4-2-1-3-5-13/h1-11H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUILCACLKZVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC(=C(C=C3)N4C=NC=N4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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